3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide
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Description
3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H20FNO4S and its molecular weight is 365.42. The purity is usually 95%.
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Scientific Research Applications
Materials Science Applications :
- The study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces, including a similar compound, using quantum chemical calculations and molecular dynamics simulations. This research is crucial for understanding material degradation and designing corrosion-resistant materials (Kaya et al., 2016).
Pharmaceutical Applications :
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with benzenesulfonamide derivatives for potential use in photodynamic therapy, a technique for treating cancer. The study highlights the compounds' efficacy as photosensitizers due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).
- Hashimoto et al. (2002) discovered a series of benzenesulfonamide derivatives, including a fluorine-substituted compound, as selective cyclooxygenase-2 inhibitors, which are crucial in treating inflammation and pain (Hashimoto et al., 2002).
Organic Chemistry Applications :
- Rodrigues et al. (2015) described the crystal structures of methoxybenzenesulfonamide derivatives, showcasing their potential in creating three-dimensional architectures. These findings are significant for understanding molecular interactions and designing new compounds (Rodrigues et al., 2015).
- Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives with benzenesulfonamide, showing high anticancer potential, particularly against gastric and colorectal adenocarcinomas. This research contributes to the development of new anticancer agents (Tsai et al., 2016).
Properties
IUPAC Name |
3-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-24-17-7-6-15(10-16(17)19)25(22,23)20-12-18(21)9-8-13-4-2-3-5-14(13)11-18/h2-7,10,20-21H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKHFBDXRJEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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